

Application Notes and Protocols for Mupirocin Resistance Plasmid Curing

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Compound of Interest

Compound Name: Mupirocin

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Introduction

Mupirocin is a crucial topical antibiotic for treating skin infections and eradicating methicillin-resistant *Staphylococcus aureus* (MRSA) carriage. However, the emergence and spread of high-level **mupirocin** resistance, primarily mediated by plasmid-encoded genes such as *mupA* and *mupB*, poses a significant threat to its clinical efficacy.^{[1][2][3][4]} These resistance plasmids can be transferred between bacterial strains, facilitating the rapid dissemination of resistance. Plasmid curing, the process of eliminating plasmids from a bacterial host, is a valuable research tool to confirm the plasmid-borne nature of resistance and to generate susceptible strains for further study.

These application notes provide detailed protocols for several established methods to cure **mupirocin** resistance plasmids from *Staphylococcus aureus*. The described techniques include chemical curing using intercalating agents, a physical method employing elevated temperature, and a targeted molecular approach using the CRISPR-Cas9 system.

Mechanism of Mupirocin Resistance

Mupirocin inhibits bacterial protein synthesis by targeting isoleucyl-tRNA synthetase (IleRS).^{[1][5]} High-level resistance (Minimum Inhibitory Concentration [MIC] ≥ 512 $\mu\text{g/mL}$) is typically conferred by the acquisition of a plasmid carrying the *mupA* (*ileS2*) gene, which encodes an alternative IleRS that is not effectively inhibited by **mupirocin**.^{[1][2][3][4]} A second gene, *mupB*,

has also been identified to confer high-level resistance.[1] Low-level resistance (MIC 8–256 µg/mL) usually arises from point mutations in the native chromosomal *ileS* gene.[2][4] As high-level resistance is predominantly plasmid-mediated, plasmid curing techniques are effective in restoring **mupirocin** susceptibility in these strains.

Data Presentation: Comparison of Plasmid Curing Efficiencies

The efficiency of plasmid curing can vary significantly depending on the method, the specific bacterial strain, and the plasmid itself. The following table summarizes reported curing efficiencies for various methods in *Staphylococcus aureus*.

Curing Method	Curing Agent/Condition	Target Plasmid Type	Reported Curing Efficiency (%)	Reference
Physical Curing	Elevated Temperature (42°C)	Staphylococcal Production Plasmid	97%	[6]
Elevated Temperature (43°C)	Mupirocin Resistance Plasmid (mupA)	1.6% - 21.6%	[7]	
Chemical Curing	Acridine Orange	Staphylococcal Production Plasmid	<15%	[6]
Ethidium Bromide	Staphylococcal Production Plasmid	<15%	[6]	
Ethidium Bromide (4 µg/mL)	Penicillinase Plasmid	~20% (in refractory population)	[8]	
Rifampin	Staphylococcal Production Plasmid	83%	[6]	
Molecular Curing	CRISPR-Cas9 System	Native <i>S. aureus</i> Plasmids	High (not quantified as a percentage)	[9]

Experimental Protocols

Protocol 1: Elevated Temperature Stress Curing

This protocol utilizes heat stress to induce the loss of the **mupirocin** resistance plasmid.

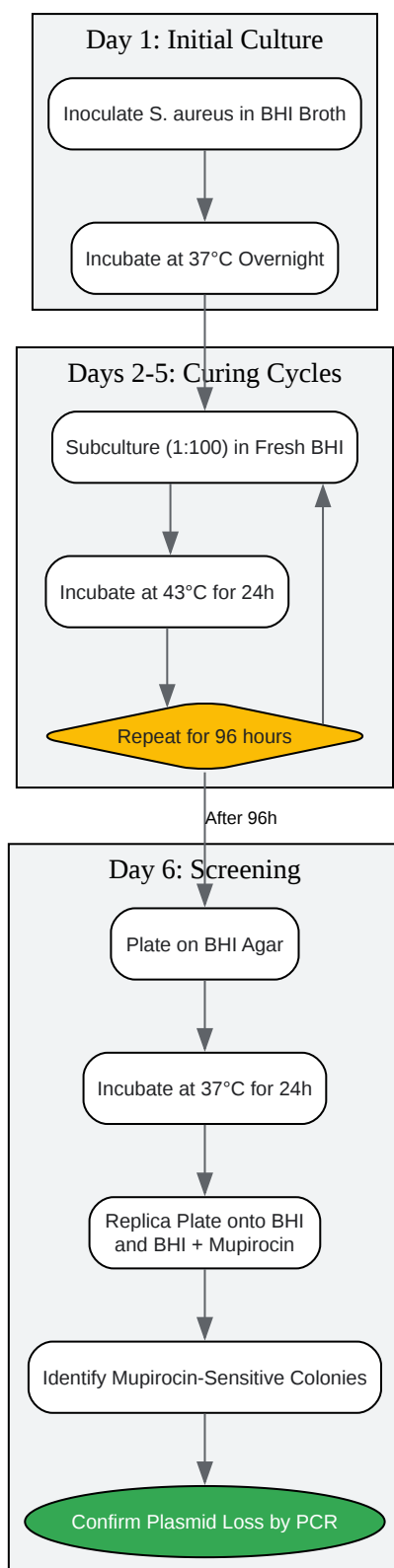
Materials:

- **Mupirocin**-resistant *S. aureus* strain

- Brain Heart Infusion (BHI) broth and agar
- BHI agar plates with and without **Mupirocin** (256 µg/mL)
- Incubator shaker at 43°C
- Standard incubator at 37°C
- Sterile culture tubes and microbiological loops

Procedure:

- Inoculate a single colony of the **mupirocin**-resistant *S. aureus* strain into 5 mL of BHI broth.
- Incubate the culture overnight at 37°C with agitation.
- The next day, transfer an aliquot of the overnight culture into fresh BHI broth at a 1:100 dilution.
- Incubate this subculture at an elevated temperature of 43°C with gentle agitation.^[7]
- Every 24 hours, repeat the subculturing (1:100 dilution into fresh BHI broth) and continue incubation at 43°C for a total of 96 hours.^[7]
- After 96 hours of incubation at the elevated temperature, serially dilute the culture in sterile saline and plate onto BHI agar plates.
- Incubate the plates for 24 hours at 37°C to obtain single colonies.^[7]
- To screen for loss of **mupirocin** resistance, replica-plate individual colonies onto two BHI agar plates: one containing 256 µg/mL **mupirocin** and a control plate with no antibiotic.^[7]
- Incubate both replica plates at 37°C for 24 hours.
- Colonies that grow on the antibiotic-free plate but fail to grow on the **mupirocin**-containing plate are considered to be "cured" of the resistance plasmid.
- Confirm the loss of the *mupA* gene in putative cured colonies by PCR.



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Caption: Workflow for **Mupirocin** Resistance Plasmid Curing by Elevated Temperature.

Protocol 2: Chemical Curing with Acridine Orange

This protocol uses the intercalating agent acridine orange to interfere with plasmid replication.

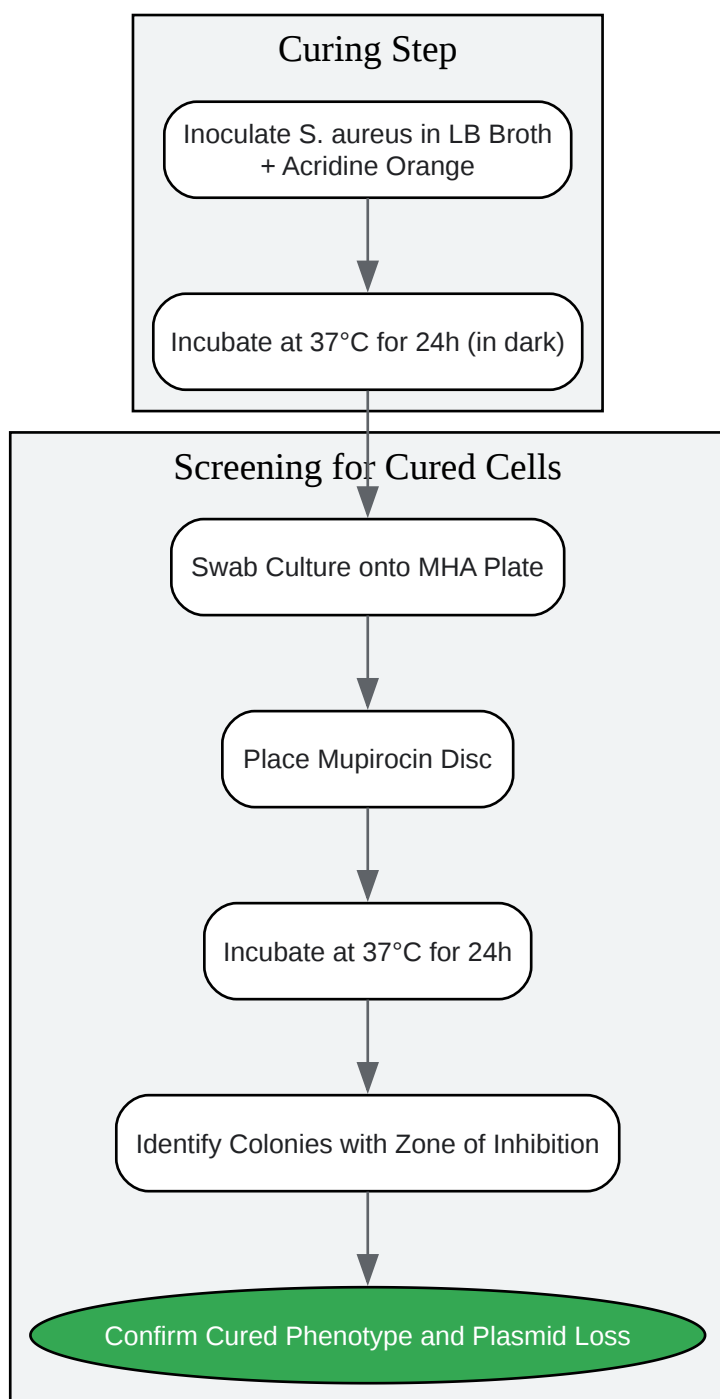
Materials:

- **Mupirocin**-resistant *S. aureus* strain
- Luria-Bertani (LB) broth
- Mueller-Hinton Agar (MHA) plates
- Acridine orange stock solution (e.g., 1 mg/mL, filter-sterilized and protected from light)
- **Mupirocin** antibiotic discs
- Incubator shaker at 37°C
- Sterile culture tubes, swabs, and micropipettes

Procedure:

- Prepare LB broth containing a sub-inhibitory concentration of acridine orange. A common starting concentration is 0.1 mg/mL.[\[10\]](#) Note: The optimal concentration should be determined empirically as the highest concentration that does not significantly inhibit bacterial growth.
- Inoculate a loopful of the **mupirocin**-resistant *S. aureus* strain into the LB broth containing acridine orange.[\[11\]](#)
- Incubate the culture at 37°C for 24 hours with agitation.[\[11\]](#) Keep the culture in the dark as acridine orange is light-sensitive.
- After incubation, swab the culture onto MHA plates.
- Place a **mupirocin** antibiotic disc on the inoculated MHA plate.
- Incubate the plates at 37°C for 24 hours.

- Screen for colonies that have become sensitive to **mupirocin** (i.e., show a zone of inhibition around the disc where there was none previously).
- Subculture colonies from the zone of inhibition onto a fresh MHA plate and re-test for **mupirocin** sensitivity to confirm the cured phenotype.
- Confirm the loss of the plasmid and the *mupA* gene by plasmid DNA extraction and PCR.



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Caption: Workflow for Plasmid Curing using Acridine Orange.

Protocol 3: CRISPR-Cas9 Mediated Plasmid Curing

This advanced protocol utilizes a temperature-sensitive shuttle vector expressing the Cas9 nuclease and a specific single-guide RNA (sgRNA) to target and cleave the **mupirocin** resistance plasmid. This example is based on a system developed for *S. aureus*.^[9]

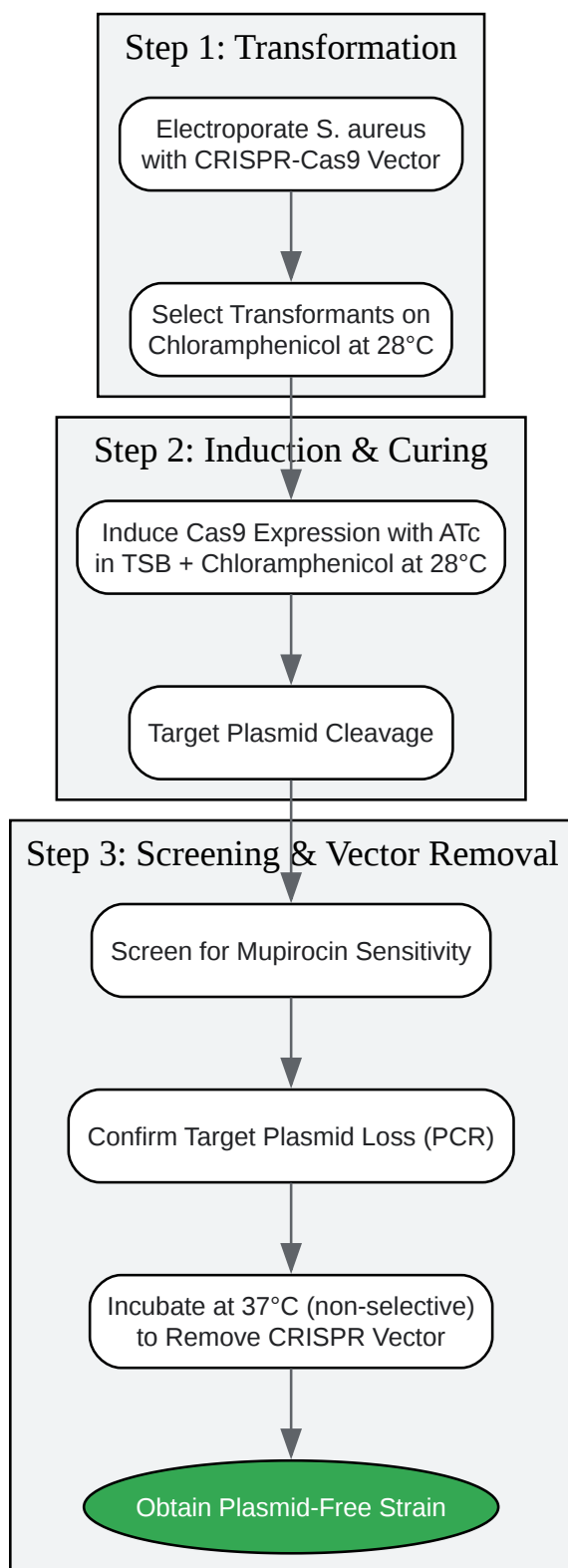
Materials:

- **Mupirocin**-resistant *S. aureus* strain
- Temperature-sensitive CRISPR-Cas9 curing vector (e.g., pEMPTY::sgRNA) with an sgRNA targeting the **mupirocin** resistance plasmid^[9]
- Competent *S. aureus* cells of the target strain
- Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
- Selective antibiotics (e.g., chloramphenicol for the curing vector)
- Anhydrotetracycline (ATc) for induction of Cas9 expression
- Electroporator and cuvettes
- Incubators at 28°C and 37°C

Procedure:

- Transformation: Introduce the CRISPR-Cas9 curing vector (pEMPTY::sgRNA) into the **mupirocin**-resistant *S. aureus* strain via electroporation.
- Selection of Transformants: Plate the transformed cells on TSA containing the appropriate selective antibiotic for the curing vector (e.g., chloramphenicol) and incubate at a permissive temperature (e.g., 28°C) to allow for plasmid replication.^[9]
- Induction of Cas9 and Plasmid Cleavage:
 - Inoculate a transformant colony into TSB containing the selective antibiotic and the inducer (ATc).

- Incubate overnight at the permissive temperature (28°C) with agitation. This step allows for the expression of Cas9, which, guided by the sgRNA, will cleave the target **mupirocin** resistance plasmid.[9]
- Screening for Cured Colonies:
 - Plate the overnight culture on TSA plates with and without **mupirocin**.
 - Identify colonies that are now sensitive to **mupirocin**.
 - Confirm the loss of the target plasmid and the mupA gene by PCR.[9]
- Curing of the CRISPR Vector:
 - Inoculate a confirmed **mupirocin**-cured colony into non-selective TSB.
 - Incubate overnight at a non-permissive temperature (e.g., 37°C) to promote the loss of the temperature-sensitive CRISPR-Cas9 vector.[9]
 - Plate the culture on non-selective TSA and screen for colonies that have lost the CRISPR vector (e.g., by checking for loss of the vector's antibiotic resistance marker).



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Caption: Logical workflow for CRISPR-Cas9 mediated plasmid curing.

Concluding Remarks

The choice of plasmid curing method depends on the available resources, the specific *S. aureus* strain, and the desired efficiency. Temperature stress is a relatively simple method but may have variable success rates. Chemical curing with intercalating agents is a classical approach, but these agents can be mutagenic and require careful handling. The CRISPR-Cas9 system offers a highly specific and efficient method for plasmid curing but requires more sophisticated molecular biology techniques. For all methods, it is imperative to confirm the loss of the resistance plasmid and the absence of off-target effects in the cured strains. These protocols provide a foundation for researchers to effectively eliminate **mupirocin** resistance plasmids, enabling further investigation into the biology of antibiotic resistance and the development of novel therapeutic strategies.

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